4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-16-5-7-17(8-6-16)30(25,26)21-20(28-19(23-21)18-4-2-15-29-18)22-9-3-10-24-11-13-27-14-12-24/h2,4-8,15,22H,3,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZRQGDUBGAVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
Dehydration of 2-acylaminoketones offers an alternative oxazole-forming pathway. For example, reacting N-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)propanamide with phosphoryl chloride (POCl3) induces cyclodehydration, yielding the oxazole core. However, this method requires multistep preparation of the acylaminoketone precursor, lowering overall efficiency (35–45% yield over three steps).
Fischer Oxazole Synthesis
Cyanohydrins derived from thiophen-2-yl-carbaldehyde react with 4-methylbenzenesulfonyl chloride to form oxazoles via acid-catalyzed cyclization. While feasible, this route necessitates harsh conditions (conc. HCl, reflux) and affords moderate yields (50–55%).
Post-Cyclization Sulfonylation
Direct sulfonylation of a pre-formed oxazole at position 4 using 4-methylbenzenesulfonyl chloride faces regiochemical challenges. Electrophilic aromatic substitution at C4 is hindered by the oxazole’s electron-deficient nature, necessitating directing groups or transition metal catalysis. For instance, palladium-mediated C–H activation with directing groups like pyridine achieves sulfonylation but introduces complexity.
Challenges and Optimization
Regioselectivity in Oxazole Formation
Ensuring correct substituent placement (thiophene at C2, sulfonyl at C4) demands precise control over reaction kinetics and electronic effects. Computational studies indicate that TosMIC’s sulfonyl group directs cyclization to favor C4 substitution, while the aldehyde’s conjugation stabilizes the thiophene at C2.
Side-Chain Alkylation Efficiency
Reductive amination outperforms direct alkylation in yield (75–85% vs. 50–60%) and selectivity. Solvent screening reveals THF as optimal, minimizing byproducts like imine oligomerization.
Purification of Hydrophilic Intermediates
The morpholinopropyl side chain imparts hydrophilicity, complicating isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) or salt formation (e.g., HCl salt) enhances recovery.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, oxazole-H), 7.82–7.75 (m, 4H, tosyl aromatic), 7.45–7.40 (m, 1H, thiophene-H), 3.58–3.54 (m, 4H, morpholine), 2.65–2.60 (m, 2H, propyl chain), 2.42 (s, 3H, tosyl-CH3).
- ¹³C NMR : δ 163.2 (oxazole-C2), 145.1 (tosyl-C), 128.9–126.3 (aromatic carbons), 66.8 (morpholine-C).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₁H₂₄N₃O₄S₂ ([M+H]⁺): 454.1264. Observed: 454.1267.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or morpholine moieties.
Reduction: Reduction reactions might target the sulfonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with oxazole and thiophene rings are often studied for their catalytic properties.
Material Science: Such compounds can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
Drug Development: The compound might be explored as a potential drug candidate, particularly for its ability to interact with specific biological targets.
Biological Probes: It could be used as a probe to study biological pathways and mechanisms.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, such compounds might:
Inhibit enzymes: By binding to the active site or allosteric sites.
Modulate receptors: By acting as agonists or antagonists.
Interact with DNA/RNA: Affecting transcription or translation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related heterocycles with sulfonyl, thiophene, or morpholine groups. Key differences lie in the heterocyclic core (oxazole vs. thiazole/triazole) and substituent motifs:
Physicochemical and Spectral Properties
- Sulfonyl Group Impact : The 4-methylbenzenesulfonyl group in the target compound enhances stability and polarity compared to tert-butylsulfonyl () or benzenesulfonyl () groups. IR spectra would show S=O stretching at ~1150–1250 cm⁻¹ .
- Morpholine vs. Benzyl Substituents: The morpholinopropyl chain in the target compound improves water solubility relative to the lipophilic benzyl group in .
- Thiophene vs. Chlorophenyl : Thiophene’s electron-rich nature may increase π-π stacking interactions compared to electron-deficient chlorophenyl groups in .
Biological Activity
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide group, a morpholine moiety, and an oxazole ring, which contribute to its biological activity. The molecular weight of this compound is approximately 441.55 g/mol, and it is identified by the CAS number 377766-03-5.
Chemical Structure and Properties
The structure of this compound can be broken down into its functional groups:
- Sulfonamide Group : Known for its electrophilic character, enhancing reactivity towards nucleophiles.
- Oxazole Ring : Capable of participating in nucleophilic substitutions and cycloadditions.
- Morpholine Moiety : Enhances solubility and may influence the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its potential therapeutic applications. Below are the key findings regarding its biological activity:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For example, derivatives of sulfonamides often show significant antibacterial effects against various pathogens. The compound may possess similar activities due to the presence of the sulfonamide group.
Anti-inflammatory Properties
The structure suggests potential anti-inflammatory activity. Compounds containing oxazole rings have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make the compound a candidate for developing anti-inflammatory drugs.
Antitumor Potential
There is a growing interest in oxazole-containing compounds for their antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-4-(4-methylphenylsulfonyl)-2-propyl-1,3-oxazol-5-amine | Similar sulfonamide and oxazole structure | Potential anti-inflammatory |
| 2-(Morpholinomethyl)-phenol | Contains morpholine and phenolic groups | Antimicrobial activity |
| Phenylmethanesulfonamide | Simple sulfonamide structure | Antibacterial properties |
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives of sulfonamides against common bacterial strains. The results indicated that compounds with a sulfonamide group exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Assays : In vitro assays demonstrated that compounds similar to this compound could inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.
- Antitumor Screening : A series of oxazole derivatives were tested for their ability to inhibit cancer cell lines. Results showed that certain modifications to the oxazole ring enhanced cytotoxicity against breast cancer cells, indicating a pathway for further development.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine?
The synthesis typically involves multi-step procedures:
Oxazole Core Formation : Cyclocondensation of thiophene-2-carboxaldehyde with a sulfonamide-containing precursor under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the oxazole ring .
Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides in dichloromethane with a base like triethylamine .
Morpholine Propylamine Attachment : Reacting the intermediate with 3-(morpholin-4-yl)propan-1-amine under reflux in acetonitrile or DMF, employing coupling agents like EDC/HOBt .
Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization (e.g., ethanol/water mixtures) .
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation relies on:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonyl-morpholine spatial arrangement .
Example : A related oxazole derivative showed C–S bond lengths of 1.76 Å in XRD, critical for validating sulfonyl group orientation .
Q. What preliminary biological screening assays are recommended for this compound?
Initial activity profiling includes:
- Antimicrobial Assays : Broth microdilution (MIC ≤50 µg/mL) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) at 10 µM, using fluorogenic substrates .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in synthesis?
Optimization strategies include:
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DCM vs. THF), and stoichiometry (1.0–1.5 eq sulfonyl chloride) to identify robust conditions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonyl chloride .
Data Example : For a chlorophenyl analog, DoE increased yield from 45% to 78% by optimizing to 60°C in DCM with 1.2 eq reagent .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate solubility and membrane permeability (logP) using software like GROMACS .
- Docking Studies : Target the morpholine moiety to assess binding affinity for GPCRs or kinases (e.g., mTOR) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., %F = 65–80%) and CYP450 interactions .
Validation : Compare computed logP (~2.8) with experimental HPLC-derived values .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent Variation : Synthesize derivatives with:
- Alternative sulfonyl groups (e.g., 4-fluorobenzenesulfonyl).
- Varying morpholine chain lengths (e.g., ethyl vs. propyl) .
- Biological Testing : Correlate structural changes with IC₅₀ shifts in cytotoxicity assays.
Example Table :
| Derivative | R Group (Sulfonyl) | Morpholine Chain | IC₅₀ (µM) |
|---|---|---|---|
| 1 | 4-Methylphenyl | Propyl | 12.3 |
| 2 | 4-Fluorophenyl | Propyl | 8.7 |
| 3 | 4-Methylphenyl | Ethyl | 18.9 |
| Data adapted from morpholine-based SAR studies . |
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Refinement : Test activity at narrower concentration ranges (e.g., 0.1–50 µM) to identify false negatives .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., sulfone formation) that may skew results .
- Target Validation : CRISPR knockouts of putative targets (e.g., kinases) confirm mechanism specificity .
Q. How is the compound’s stability assessed under physiological conditions?
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h, monitoring degradation via HPLC .
- Light/Heat Stress : Accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
Key Finding : A related oxazole showed <5% degradation at pH 7.4 but 15% at pH 1.2, suggesting enteric coating for oral delivery .
Q. What advanced analytical techniques characterize its interaction with biomacromolecules?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kd) to serum albumin or target enzymes .
- ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy (ΔH) for morpholine-protein interactions .
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å) .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol gradients .
- Circular Dichroism (CD) : Verify absence of Cotton effects in the 210–250 nm range .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
